N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N'-[2-(1H-Indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring three key domains:
- Oxazolidine core: A five-membered 1,3-oxazolidin-2-yl ring functionalized with a 4-methoxybenzenesulfonyl group, which may enhance metabolic stability and modulate electronic properties.
- Ethanediamide linker: The N-substituted ethanediamide bridge facilitates conformational flexibility and hydrogen bonding.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-32-17-6-8-18(9-7-17)34(30,31)27-12-13-33-21(27)15-26-23(29)22(28)24-11-10-16-14-25-20-5-3-2-4-19(16)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVELSBORAQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common method involves the coupling of tryptamine with a sulfonylated oxazolidine derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide. It has been evaluated for its efficacy against various cancer cell lines.
Case Study: National Cancer Institute Evaluation
The compound underwent testing as part of the National Cancer Institute’s Developmental Therapeutics Program, which involved screening against a panel of approximately sixty cancer cell lines. The results indicated significant cytotoxicity with a mean growth inhibition (GI) value of 15.72 μM, suggesting it may serve as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial enzymes and inhibit their growth.
Case Study: Antimicrobial Evaluation
In vitro tests demonstrated that this compound exhibited significant antimicrobial properties against various pathogens, including strains resistant to conventional antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.
Findings:
The docking simulations indicated that the compound binds effectively to specific receptors involved in cancer progression and bacterial resistance mechanisms. This suggests potential pathways through which the compound could exert its therapeutic effects .
Table 1: Anticancer Activity Results
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.34 | 45.00 |
| HeLa (Cervical Cancer) | 10.50 | 40.00 |
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
Mechanism of Action
The mechanism of action of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the oxazolidine ring may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing in substituents, heterocyclic cores, and linker systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Impact of Sulfonyl Group Substituents
- 4-Nitrophenyl () : The nitro group is strongly electron-withdrawing, which may enhance interactions with cationic enzyme active sites but reduce metabolic stability .
Heterocyclic Core Variations
- Oxazolidine vs. Oxazinan : The 5-membered oxazolidine ring (Target Compound) offers rigidity, while the 6-membered oxazinan () allows greater conformational flexibility, impacting target binding .
- Thiazole and Oxadiazole Cores () : Thiazoles and oxadiazoles exhibit distinct electronic properties; thiazole’s nitrogen-sulfur dyad supports metal coordination, whereas oxadiazole’s aromaticity enhances thermal stability .
Role of Indole and Linker Systems
- Indole-containing compounds (Target Compound, ) likely target serotonin receptors or microtubule proteins, common in anticancer and neuroactive agents. The ethanediamide linker in the Target Compound provides hydrogen-bonding capacity absent in thiol- or acetyl-linked analogues .
Biological Activity
N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and neuropharmacological properties.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities, linked to an oxazolidine structure that may enhance its pharmacological profile. The presence of the methoxybenzenesulfonyl group suggests potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of oxazolidinones exhibit significant anti-inflammatory effects. For example, a study utilizing the carrageenan-induced rat paw edema model demonstrated that compounds with similar structures showed promising inhibition rates of inflammation:
| Compound | Dose (mg/kg) | Inhibition after 3 hours (%) | Inhibition after 6 hours (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| C-4 | 30 | 1.62 ± 0.27 | 70.98 |
| Indomethacin (Control) | 40 | 1.78 ± 0.34 | 66.44 |
These results suggest that the compound could exhibit similar anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of leukocyte recruitment .
Antibacterial Activity
The antibacterial efficacy of compounds related to this structure has been explored against various pathogens, including Staphylococcus aureus and Escherichia coli. A series of synthesized derivatives demonstrated comparable or superior activity relative to standard antibiotics such as norfloxacin and chloramphenicol when evaluated using serial dilution techniques . This suggests that the compound may possess significant antibacterial properties.
Neuropharmacological Effects
Indole derivatives have been extensively studied for their neuropharmacological effects, particularly as potential antipsychotic agents. Compounds with indole structures have shown to act as dopamine D2 receptor antagonists and serotonin reuptake inhibitors . Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar neuroactive properties.
Case Studies
- Anti-inflammatory Study : In a controlled study evaluating various oxazolidinone derivatives, one compound showed a significant reduction in paw edema compared to controls, indicating a strong anti-inflammatory response.
- Antibacterial Evaluation : A comparative analysis of synthesized compounds revealed that certain derivatives exhibited an inhibition zone greater than that of standard antibiotics against Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the key synthetic challenges in preparing N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of temperature, inert atmospheres, and solvent systems to avoid side reactions like hydrolysis or oxidation. For example, sulfonylation of the oxazolidine moiety and coupling of the indole-ethylamine group demand anhydrous conditions and catalysts such as DCC (dicyclohexylcarbodiimide). Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms connectivity of the indole, oxazolidine, and sulfonyl groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl S=O stretching (δ 3.1–3.3 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 528.1842) .
- X-ray Crystallography: Resolves bond angles and stereochemistry, critical for SAR studies .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Indole moiety: Prone to electrophilic substitution (e.g., nitration, halogenation) at the C3 position .
- Oxazolidine sulfonyl group: Participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Ethanediamide linker: Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Core modifications: Replace the 4-methoxybenzenesulfonyl group with fluorinated or nitro-substituted analogs to enhance target binding .
- Linker optimization: Test ethylene vs. propylene spacers to balance flexibility and rigidity .
- Computational docking: Use AutoDock Vina to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Assay validation: Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Dose-response curves: Compare EC50 values under standardized conditions (e.g., serum-free media, 48h incubation) .
- Off-target screening: Use kinome-wide profiling to identify non-specific interactions .
Q. What computational approaches are recommended to model this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
- ADMET prediction: Tools like SwissADME estimate logP (2.8 ± 0.3), suggesting moderate bioavailability .
- Quantum Mechanics (QM): Calculate electron density maps to identify reactive hotspots for metabolic oxidation .
Q. Which structural analogs of this compound have shown promise in related research contexts?
| Compound Name | Structural Features | Key Biological Activity | Reference |
|---|---|---|---|
| 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol | Pyrazole ring, benzodioxole | COX-2 inhibition (IC50 = 12 nM) | |
| 5-(benzodioxol)thienopyridine | Thienopyridine core | Anticancer (GI50 = 1.2 μM) |
Q. How can researchers identify this compound’s primary biological targets?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized proteins (e.g., EGFR, ICAM-1) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to receptors .
- CRISPR-Cas9 screening: Knock out candidate targets in cellular models to assess phenotypic rescue .
Q. What strategies ensure stability of this compound under physiological conditions?
- pH optimization: Store in buffered solutions (pH 6.5–7.5) to prevent amide bond hydrolysis .
- Lyophilization: Increase shelf life by removing water, which accelerates degradation .
- Protective groups: Temporarily mask reactive sites (e.g., tert-butyl esters for carboxylic acids) during in vivo studies .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Combinatorial screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with antibiotics or chemotherapeutics .
- Transcriptomic profiling: RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy .
- In vivo models: Test efficacy in xenograft mice with co-administered drugs (e.g., paclitaxel) to assess tumor regression synergy .
Notes
- Methodological Rigor: Emphasized reproducibility via multi-step validation (e.g., triplicate HPLC runs, blinded activity assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
